
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole class, which is a significant scaffold in heterocyclic chemistry and plays a crucial role in medicinal chemistry. Thiazole derivatives are known for their diverse biological activities and are often used as building blocks for pharmaceuticals .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions and the interaction with various nucleophiles. For instance, the synthesis of related thiazole compounds has been reported through the cyclization of thioamide with chloroacetoacetate, yielding a product with a high process yield of over 60% . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature has been used to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction studies are employed. For example, a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was confirmed to belong to the monoclinic system with specific lattice parameters . The crystal structure of another thiazole derivative, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was also determined to crystallize in the monoclinic crystal system .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions with different nucleophiles. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles such as sodium acetate, phenolates, and sodium N,N-diethyl dithiocarbaminate to form different products while retaining the furylthiadiazole fragment . The reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases like potassium tert-butylate and potassium carbonate have been studied, leading to various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's electronegativity and chemical reactivity. The molecular electrostatic potential map of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate indicates electrophilic sites localized around the oxygen atom, which can be a key factor in its reactivity . The energy difference between the frontier molecular orbitals (HOMO - LUMO) is also an important property that can influence the chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated various synthesis methods for compounds structurally similar to Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, focusing on their potential applications in medicinal chemistry and materials science. For instance, Mohamed (2021) discussed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting a method that could be relevant for the synthesis of compounds with similar structural features for scientific exploration Mohamed, 2021.
Potential Antitumor Properties
A study by Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and tested their antitumor properties. This research could provide insights into the development of new anticancer agents using structurally related compounds Horishny et al., 2020.
Chemical Transformations and Reactions
The study of chemical transformations and reactions of thiazole derivatives, including those similar to Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, is crucial for understanding their reactivity and potential applications in creating new materials or drugs. For example, Boy and Guernon (2005) explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy, offering a methodological approach that could be applicable to the synthesis and functionalization of related thiazole compounds Boy & Guernon, 2005.
Antibacterial Activities
The research on the synthesis of novel thiazole compounds and their antibacterial activities by Qiu Li-ga (2015) demonstrates the potential of thiazole derivatives in contributing to the development of new antibacterial agents. This study suggests that compounds structurally related to Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate could also exhibit useful biological activities Qiu Li-ga, 2015.
Propiedades
IUPAC Name |
ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUEPXWGDILLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

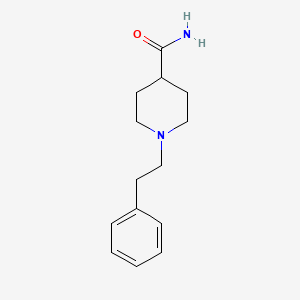
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)
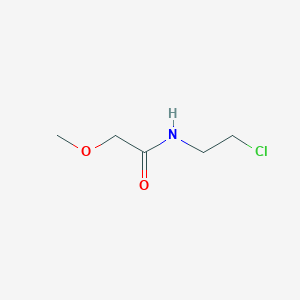
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)
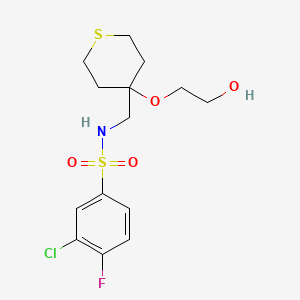

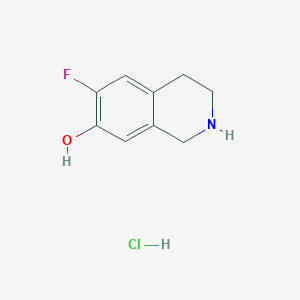
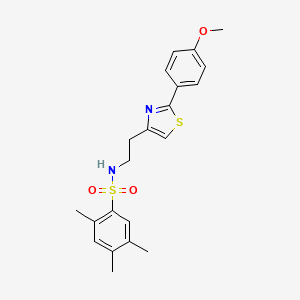

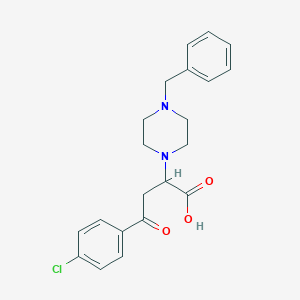
![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)
